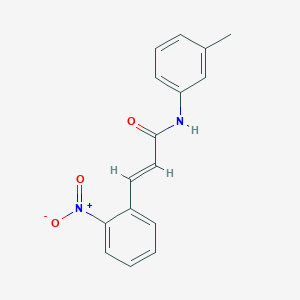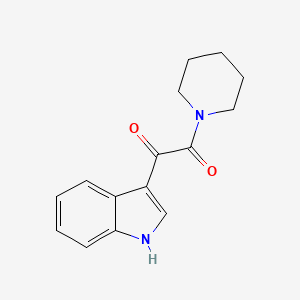![molecular formula C17H18N4O6S B11557945 N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, a hydrazinecarbonyl moiety, and a nitrobenzene sulfonamide group. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Quinone derivatives from oxidation.
- Amine derivatives from reduction.
- Various substituted sulfonamides from nucleophilic substitution.
科学的研究の応用
N-(1-{N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドラジンカルボニル部分は、タンパク質の求核部位と共有結合を形成することができ、酵素活性を阻害します。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を形成するために生体還元を受け、その生物学的効果に寄与する可能性があります。
類似化合物:
- N-(1-{N'-[(E)-(4-メチルフェニル)メチリデン]ヒドラジンカルボニル}エチル)-4-ニトロベンゼン-1-スルホンアミド
- N-(1-{N'-[(E)-(4-クロロフェニル)メチリデン]ヒドラジンカルボニル}エチル)-4-ニトロベンゼン-1-スルホンアミド
比較: その類似体と比較して、N-(1-{N'-[(E)-(4-メトキシフェニル)メチリデン]ヒドラジンカルボニル}エチル)-4-ニトロベンゼン-1-スルホンアミドは、メトキシ基の存在により、独自の特性を示します。この基は、化合物の電子分布と反応性に影響を与える可能性があり、その生物活性を高め、さまざまな用途でより強力な候補にする可能性があります。
類似化合物との比較
- N-(1-{N’-[(E)-(4-Methylphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide
- N-(1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide
Comparison: Compared to its analogs, N-(1-{N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic distribution and reactivity, potentially enhancing its biological activity and making it a more potent candidate for various applications.
特性
分子式 |
C17H18N4O6S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C17H18N4O6S/c1-12(17(22)19-18-11-13-3-7-15(27-2)8-4-13)20-28(25,26)16-9-5-14(6-10-16)21(23)24/h3-12,20H,1-2H3,(H,19,22)/b18-11+ |
InChIキー |
MQECCCIWCXZEGT-WOJGMQOQSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11557878.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
![N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11557897.png)
![4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)](/img/structure/B11557902.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11557910.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557920.png)
![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![N-({N'-[(1E)-1-(4-Ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557937.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11557952.png)

![2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557954.png)
![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
